molecular formula C19H24N2O B7532730 N-[2-(dimethylamino)-2-phenylethyl]-2,5-dimethylbenzamide

N-[2-(dimethylamino)-2-phenylethyl]-2,5-dimethylbenzamide

Cat. No. B7532730
M. Wt: 296.4 g/mol
InChI Key: NODXVSYBTASJNY-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-phenylethyl]-2,5-dimethylbenzamide, commonly known as DMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMBA belongs to the class of amides and is structurally similar to other compounds such as N,N-dimethyltryptamine (DMT) and N,N-dimethylamphetamine (DMA).

Mechanism of Action

DMBA exerts its effects through the activation of the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and cellular differentiation. DMBA binds to the AhR, leading to its translocation to the nucleus and the subsequent activation of target genes.
Biochemical and Physiological Effects:
DMBA has been shown to have several biochemical and physiological effects. Studies have demonstrated that DMBA can induce oxidative stress, alter the expression of genes involved in cell cycle regulation, and promote DNA damage. DMBA has also been shown to affect the immune system, leading to alterations in cytokine production and immune cell function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMBA in lab experiments is its ability to induce tumors in animal models, making it a useful tool for studying the mechanisms of carcinogenesis. However, DMBA has several limitations, including its potential toxicity and the need for careful handling and disposal due to its hazardous nature.

Future Directions

There are several future directions for research on DMBA. One area of interest is the development of novel therapeutic agents that target the AhR pathway. Another area of interest is the use of DMBA in the study of the effects of environmental pollutants on cancer development. Additionally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of DMBA.

Synthesis Methods

DMBA can be synthesized through several methods, including the reaction of 2,5-dimethylbenzoyl chloride with N,N-dimethylaniline in the presence of a base such as triethylamine. Another method involves the reaction of 2,5-dimethylbenzoyl chloride with N,N-dimethylphenethylamine in the presence of a base such as sodium carbonate.

Scientific Research Applications

DMBA has been extensively studied for its potential applications in various research fields. One of the main applications of DMBA is in the study of cancer. DMBA has been shown to induce tumors in animal models, making it a useful tool for studying the mechanisms of carcinogenesis. DMBA has also been used to study the effects of environmental pollutants on cancer development.

properties

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-14-10-11-15(2)17(12-14)19(22)20-13-18(21(3)4)16-8-6-5-7-9-16/h5-12,18H,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODXVSYBTASJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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